molecular formula C9H13ClN2O3 B8491138 2-(4-Chloro-2,6-dimethoxy-pyrimidin-5-yl)-propan-2-ol

2-(4-Chloro-2,6-dimethoxy-pyrimidin-5-yl)-propan-2-ol

Cat. No.: B8491138
M. Wt: 232.66 g/mol
InChI Key: KLTWRVHGSOEBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2,6-dimethoxy-pyrimidin-5-yl)-propan-2-ol is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

2-(4-chloro-2,6-dimethoxypyrimidin-5-yl)propan-2-ol

InChI

InChI=1S/C9H13ClN2O3/c1-9(2,13)5-6(10)11-8(15-4)12-7(5)14-3/h13H,1-4H3

InChI Key

KLTWRVHGSOEBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=C(N=C1Cl)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-4-chloro-2,6-dimethoxy-pyrimidine (0.546 g, 2.16 mmol) in THF (22 mL) at −78° C. was added n-butyllithium (1.6 M in hexanes, 1.48 mL, 2.37 mmol) over 2 min. Reaction mixture was stirred from 45 min at −78° C., then acetone (0.31 mL, 4.32 mmol) was added. Reaction mixture was stirred for 1 h at −78° C., then quenched with saturated ammonium chloride solution and extracted with ethyl acetate. Organic layer was washed with saturated ammonium chloride solution, dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 10 to 30% ethyl acetate/hexane) to give a colorless oil (0.275 g, 55%). 1H NMR (300 MHz, CDCl3): δ 3.97 (br s, 1H), 3.92 (s, 3H), 3.82 (s, 3H), 1.54 (s, 6H). Mass spectrum: 233.0, 235.0 (M+H)+.
Quantity
0.546 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Name
Yield
55%

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